molecular formula C13H9F3N2O4S B3123704 4-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide CAS No. 312-51-6

4-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No.: B3123704
CAS No.: 312-51-6
M. Wt: 346.28 g/mol
InChI Key: JIHBEEHTSKTWES-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Similar compounds have been known to inhibit certain enzymes involved in drug metabolism, such as cytochrome p450 enzymes .

Pharmacokinetics

The compound’s bioavailability may be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

Similar compounds have been shown to have anti-inflammatory and antitumor effects .

Action Environment

The action, efficacy, and stability of 4-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide can be influenced by various environmental factors. For instance, the compound is a solid at room temperature and is more soluble in organic solvents than in water . This could affect its distribution and availability in different biological environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide typically involves the reaction of aniline derivatives with sulfonyl chlorides. One common method starts with the nitration of aniline to introduce the nitro group. This is followed by the reaction with trifluoromethylbenzenesulfonyl chloride under basic conditions to form the desired sulfonamide. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

    Reduction: 4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

4-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
  • This compound
  • This compound

Uniqueness

The presence of both the nitro and trifluoromethyl groups in this compound makes it unique compared to other sulfonamides. These groups enhance its chemical stability and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O4S/c14-13(15,16)9-1-3-10(4-2-9)17-23(21,22)12-7-5-11(6-8-12)18(19)20/h1-8,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHBEEHTSKTWES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901205638
Record name 4-Nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901205638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312-51-6
Record name 4-Nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901205638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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